molecular formula C10H8N2O2 B2819514 2-(1H-pyrazol-3-yl)benzoic acid CAS No. 1359735-11-7

2-(1H-pyrazol-3-yl)benzoic acid

Cat. No.: B2819514
CAS No.: 1359735-11-7
M. Wt: 188.186
InChI Key: XYEBHXHJHAPEGR-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)benzoic acid ( 1359735-11-7) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid moiety directly linked to a 1H-pyrazole ring, creating a multifunctional scaffold ideal for constructing novel bioactive molecules. Recent scientific studies highlight its significant research value, particularly in the development of new therapeutic agents. Researchers are utilizing this core structure to design potent urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemic nephropathy , a serious kidney condition associated with high uric acid levels . The pyrazole-benzoic acid structure serves as a key pharmacophore in these inhibitors, which demonstrate not only the ability to lower serum uric acid but also possess direct nephroprotective efficacy, protecting kidney cells from damage . Beyond renal disease, this privileged scaffold is also employed in the discovery of inhibitors for metalloproteinases like meprin α and β , enzymes linked to cancer, Alzheimer's disease, and fibrosis . Furthermore, structurally similar pyrazole-benzoic acid derivatives show promising antibacterial activity against Gram-positive bacteria , including resistant strains like MRSA, and are effective in disrupting bacterial biofilms . With a molecular formula of C10H8N2O2 and a molecular weight of 188.18, this compound is an essential intermediate for researchers exploring new treatments in metabolic, inflammatory, infectious, and fibrotic diseases. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBHXHJHAPEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Benzoic Acid and Analogues

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 2-(1H-pyrazol-3-yl)benzoic acid and its analogues encompass a variety of chemical transformations, including coupling reactions, strategies for forming the pyrazole (B372694) core, and methods for introducing the carboxylic acid group.

Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds and has been employed in the synthesis of pyrazole derivatives. For instance, the coupling of a pyrazole boronate ester with a bromo-benzoic acid derivative can be used to construct the desired biaryl system. This reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base like potassium carbonate or cesium carbonate. google.com One specific example involves the Suzuki-Miyaura coupling of a 5-chloro-pyrazole intermediate with 4-carbomethoxyphenylboronic acid pinacol (B44631) ester under microwave irradiation to yield a pyrazole derivative. nih.gov

Another related cross-coupling reaction is the Chan-Lam coupling, which has been utilized for the N-arylation of pyrazoles. This method involves reacting a pyrazole with a phenyl boronic acid in the presence of a copper catalyst to introduce an aryl group onto the pyrazole nitrogen. nih.gov

Pyrazole Core Formation Strategies (e.g., one-pot methods)

The construction of the pyrazole ring is a critical step in the synthesis of these compounds. One-pot methods are particularly attractive as they offer efficiency and reduce the need for isolating intermediates. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ktu.edu

For example, a one-pot synthesis can be achieved by reacting a hydrazone intermediate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to afford a pyrazole-4-carbaldehyde. mdpi.comacs.org This aldehyde can then be further functionalized. Another one-pot procedure involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted 3-phenyl-1H-pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.irijcce.ac.ir

Microwave-assisted one-pot syntheses have also been reported, offering a rapid and solvent-free approach to pyrazolone (B3327878) derivatives. mdpi.com The formation of the pyrazole core can also be achieved by reacting 1,3-diketone intermediates with hydrazine monohydrate. nih.govsemanticscholar.org

Ester Hydrolysis and Carboxylic Acid Moiety Formation

The final step in the synthesis of this compound often involves the hydrolysis of a corresponding ester precursor. This transformation is typically achieved by heating the ester under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, or by using a dilute alkali like sodium hydroxide (B78521). libretexts.org

Basic hydrolysis, sometimes referred to as saponification, is a common method where the ester is treated with a base like sodium hydroxide or lithium hydroxide to yield the carboxylate salt, which is then acidified to produce the carboxylic acid. nih.govmdpi.com For instance, pyrazolyl benzoic acid ester derivatives can be hydrolyzed to the corresponding carboxylic acids. nih.gov It's important to note that any other hydrolytically unstable groups present in the molecule may also be cleaved during this process. google.com

PrecursorReagentsProductReference
Methyl 4-(3-phenyl-2H-indazol-2-yl) benzoate (B1203000)NaOH4-(3-Phenyl-2H-indazol-2-yl) benzoic acid nih.govmdpi.com
Ester 3cNaOHCarboxylic acid 3d nih.gov
Pyrazolyl benzoic acid ester derivativesAqueous buffer (pH=8)Pyrazol-3-ol nih.gov

Reductive Amination Approaches for Derivatives

Reductive amination is a versatile method for introducing amino groups into the pyrazole structure, leading to a variety of derivatives. This reaction involves the initial formation of an imine or enamine from a pyrazole aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

A common procedure involves the reaction of a pyrazole-derived aldehyde with a primary or secondary amine in the presence of a reducing agent. nih.gov The Hantzsch ester has been identified as an effective reducing agent for this transformation when conducted in refluxing toluene. nih.gov Another approach utilizes sodium borohydride (B1222165) as the reducing agent. One study describes the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various amines. ineosopen.org

Pyrazole PrecursorAmineReducing AgentSolventProductReference
Pyrazole-derived aldehydesAnilinesHantzsch esterToluenePyrazole-derived anilines nih.gov
1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydesVarious aminesNot specifiedNot specifiedReductive amination products ineosopen.org

N-Alkylation Procedures

N-alkylation is a key method for introducing substituents onto the nitrogen atoms of the pyrazole ring, allowing for the synthesis of a diverse range of analogues. This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkylating agent.

Sodium hydride is a commonly used base for this purpose, reacting with the pyrazole to form the corresponding sodium salt. nih.gov This is then treated with an alkyl or benzyl (B1604629) halide to yield the N-substituted product. nih.gov Another approach involves the use of primary amines with (1H-pyrazol-1-yl)methanol in acetonitrile, a polar aprotic solvent that facilitates SN2 reactions. nih.gov

Pyrazole SubstrateBaseAlkylating AgentSolventProductReference
3,5-diphenylpyrazole (B73989) ester derivativesSodium hydrideAlkyl or benzyl halidesNot specifiedN-substituted pyrazole esters nih.gov
(1H-pyrazol-1-yl)methanolNonePrimary aminesAcetonitrileN-alkylated pyrazoles nih.gov

Conventional Reflux Methods

Conventional refluxing remains a widely used and effective technique for the synthesis of pyrazole derivatives. This method involves heating the reaction mixture at its boiling point for a specified period to drive the reaction to completion.

For example, the synthesis of various chromone (B188151) and pyrazole derivatives has been achieved through conventional reflux methods. jpionline.org One specific procedure involves refluxing a mixture of 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate, potassium hydroxide, and pyridine (B92270) for three hours. jpionline.org Another example is the synthesis of coumarinyl-pyrazolines by refluxing chalcone (B49325) derivatives with aryl hydrazines using acetic acid as a catalyst. kthmcollege.ac.in The reaction of phenyl hydrazone derivatives with a Vilsmeier-Haack reagent under reflux conditions is another application of this technique. researchgate.net

Precursor Design and Chemical Transformations

The construction of this compound and its derivatives relies on the careful selection and design of precursor molecules that undergo specific chemical transformations. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

One approach begins with 3-benzoylpropionic acid derivatives, which can be either commercially available or synthesized from corresponding acetophenones. nih.gov These precursors are then coupled with benzylhydroxylamine to form an N-benzyloxy-4-oxo-4-phenylbutanamide. nih.gov The pyrazole core is subsequently constructed through a one-pot reaction involving the formation of a 1,3-diketone intermediate, followed by cyclization with hydrazine monohydrate. nih.gov Variations in the aryl moieties can be introduced by using different acid chlorides or carboxylic acids in the formation of the 1,3-diketone. nih.gov

Another versatile precursor is 5-aminopyrazole, which serves as a building block for a variety of fused pyrazoloazines. beilstein-journals.org For instance, the multi-component reaction of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole with ketones and isatin (B1672199) derivatives can yield complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] structures. beilstein-journals.org

The synthesis of pyrazole-derived aldehydes is another key strategy. For example, the reaction of 4-acetylbenzoic acid with 4-(trifluoromethyl)phenyl hydrazine can produce a hydrazone intermediate, which upon treatment with the Vilsmeier reagent, yields a pyrazole-derived aldehyde. researchgate.net This aldehyde can then be further modified.

Key chemical transformations in these syntheses include:

Coupling reactions: To link different molecular fragments, such as the formation of amides. nih.gov

Cyclization reactions: The formation of the pyrazole ring is a critical step, often achieved by reacting a diketone with hydrazine. nih.gov

Vilsmeier-Haack reaction: Used to formylate the pyrazole ring, creating a key aldehyde intermediate. researchgate.netmdpi.com

Deprotection steps: Removal of protecting groups, such as a methoxy (B1213986) group using boron tribromide, is sometimes necessary to unmask functional groups like phenols. nih.gov

The following table summarizes some common precursors and their resulting products:

Precursor(s)Key Transformation(s)Product Type
3-Benzoylpropionic acid, Benzylhydroxylamine, HydrazineCoupling, Cyclization3,5-Diarylpyrazole hydroxamic acids nih.gov
4-Acetylbenzoic acid, 4-(Trifluoromethyl)phenyl hydrazine, Vilsmeier reagentHydrazone formation, Cyclization, FormylationPyrazole-derived aldehyde researchgate.net
5-Aminopyrazole, Ketones, IsatinMulti-component reactionSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives beilstein-journals.org
3-Acetylcoumarin, Hydrazinobenzoic acid, Vilsmeier reagentHydrazone formation, Cyclization, Formylation4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid mdpi.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Factors such as solvent, temperature, reaction time, and the choice of catalyst or reagents can significantly influence the outcome of a synthesis.

For instance, in the synthesis of pyrazole derivatives, the choice of coupling agent can be important. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used for amide bond formation. semanticscholar.org

In some cases, microwave irradiation has been employed to accelerate reactions and improve yields. For example, the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives has been achieved using both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times. kau.edu.sa

The use of a factorial design of experiments can be a systematic approach to optimize multiple reaction parameters simultaneously. rsc.org This method allows for the study of the main effects and interactions of different variables, such as temperature, reactant ratios, and catalyst loading, to identify the optimal conditions for a given transformation. rsc.org

The table below provides examples of reaction conditions and their corresponding yields for the synthesis of various pyrazole derivatives.

ReactantsReagents/ConditionsProductYieldReference
Methyl-3-[4-[2-(benzyloxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoate, BBr31 M in DCM3-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid6% nih.gov
2-Chloro-4-fluoro-5-iodobenzoic acid, 1-methyl-5-trifluoromethyl-1H-pyrazoleNot specified2-Chloro-4-fluoro-5-[1-methyl-5-trifluoromethyl-1H-pyrazole-3-yl]benzoic acid92% google.com
4-Hydrazinobenzoic acid, 3-acetylcoumarin, Vilsmeier reagentNot specified4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid92% mdpi.com
2-Acetylbenzoic acid, Substituted benzaldehyde, Hydroxylamine hydrochloride/Hydrazine hydrateEthanol2-(5-Phenyl-4,5-dihydroisoxazol-3-yl)benzoic acids / 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoic acids68-71% rasayanjournal.co.in

Purification Techniques and Monitoring in Synthesis

The purification of the final product and the monitoring of the reaction progress are essential steps in the synthesis of this compound and its analogues. Various chromatographic and spectroscopic techniques are employed for these purposes.

Column chromatography is a widely used technique for the purification of synthetic compounds. rsc.orggoogle.comacs.org In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. rsc.orggoogle.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For example, in the synthesis of various pyrazole derivatives, column chromatography with a petroleum ether/ethyl acetate (B1210297) eluent system has been used for purification. rsc.org The specific ratio of the solvents in the eluent is chosen to achieve optimal separation of the desired product from impurities.

Recrystallization is a powerful technique for purifying solid compounds. miracosta.edualfa-chemistry.com The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. alfa-chemistry.com The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. miracosta.eduyoutube.com

Benzoic acid itself is often purified by recrystallization from hot water, in which it is highly soluble, while its solubility in cold water is poor. youtube.comyoutube.com For other derivatives, a suitable solvent or solvent system must be chosen where the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. miracosta.edu

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a chemical reaction. kau.edu.sajchemlett.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of products can be observed, indicating the progression of the reaction. kau.edu.sa The completion of the reaction is often determined when the spot corresponding to the starting material is no longer visible on the TLC plate. jchemlett.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for the structural elucidation of the final products but also for monitoring the progress of a reaction. By taking NMR spectra of the reaction mixture at different time points, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the products can be tracked. mdpi.comastate.edu This allows for a quantitative assessment of the reaction's progress and can help in determining the optimal reaction time. For example, 1H NMR spectra can show characteristic signals for protons in specific chemical environments, and their integration can provide information about the relative amounts of different species in the mixture. mdpi.comrasayanjournal.co.in

Structure Activity Relationship Sar Investigations of 2 1h Pyrazol 3 Yl Benzoic Acid Derivatives

Design Principles for Structural Modification

The design of derivatives based on the 2-(1H-pyrazol-3-yl)benzoic acid scaffold is rooted in established medicinal chemistry principles aimed at optimizing pharmacological profiles. The pyrazole (B372694) ring is considered a "privileged scaffold" because its derivatives exhibit a wide array of biological activities and are found in numerous approved drugs. nih.govjapsonline.comresearchgate.net Structural modifications are systematically undertaken to enhance potency, selectivity, and pharmacokinetic properties.

A primary design strategy is bioisosteric replacement , where functional groups are exchanged for others with similar physicochemical properties to improve biological activity or metabolic stability. bohrium.comresearchgate.net For instance, the indole (B1671886) core of a known inhibitor was successfully replaced with a pyrazole moiety to generate a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids with promising activity as urate transporter 1 (URAT-1) inhibitors. bohrium.comresearchgate.net This approach, sometimes termed "scaffold hopping," leverages the pyrazole's versatile chemical nature to access new chemical space while retaining key binding interactions. researchgate.net

Influence of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on the molecular framework.

Halogenation and Lipophilicity Modulation

The introduction of halogen atoms (F, Cl, Br) is a common strategy to modulate the lipophilicity and electronic properties of the molecule, which in turn significantly influences biological activity. nih.gov Increased lipophilicity often correlates with enhanced potency, particularly in antibacterial agents. For instance, in a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, lipophilic substituents on the aniline (B41778) moiety were found to be crucial for antibacterial activity. nih.gov

Studies on antibacterial pyrazole derivatives have shown that chloro and bromo-substituted compounds exhibit improved activity against various bacterial strains compared to their unsubstituted or fluoro-substituted counterparts. nih.govacs.org For example, 2,4-dichloro substituted derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org The position of the halogen is also critical; in one series, para-isomers were found to be more potent than the corresponding meta products. The substitution of a halogen can increase the binding affinity for target proteins, such as human serum albumin. mdpi.com

Table 1: Effect of Halogenation on Antibacterial Activity (MIC in μg/mL)

Compound Substituent (R) S. aureus (Sa91) B. subtilis (Bs) E. faecalis (Ef)
7 3-Cl 8 8 16
8 4-Cl 4 4 8
9 3-Br 4 4 8
10 4-Br 4 2 4
18 4-Cl, 2-F 4 4 16
19 2,4-di-Cl 1 2 4
20 3,4-di-Cl 1 1 2
21 4-Br, 3-Cl 1 1 2

Data sourced from studies on 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivatives. nih.gov

Impact of Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is a unique substituent used to enhance metabolic stability and lipophilicity. Its introduction into the this compound scaffold often leads to significant changes in biological activity. nih.govnih.gov In the development of antibacterial agents, replacing a carboxylic acid group with a trifluoromethyl group was found to significantly increase activity against S. aureus and B. subtilis. nih.gov

The combination of a trifluoromethyl group with halogen atoms can further enhance potency. nih.gov Derivatives bearing a 3-trifluoromethyl-4-halo substitution pattern showed good activity, which increased with the size of the halogen atom (from F to Br). nih.gov Similarly, a 3,5-bis(trifluoromethyl) substitution on the phenyl ring resulted in one of the most potent compounds in an antibacterial series. nih.gov In a different context, a trifluoromethyl pyrazole moiety was introduced as a bioisostere for a carboxylic acid, leading to improved activity against the meprin β enzyme. nih.gov

Table 2: Influence of Trifluoromethyl Group on Antibacterial Activity (MIC in μg/mL)

Compound Substituent (R) S. aureus (Sa91) B. subtilis (Bs) E. faecalis (Ef)
11 4-CF₃ 2 4 4
22 3-CF₃, 4-F 2 2 4
23 3-CF₃, 4-Cl 1 1 2
24 3-CF₃, 4-Br 0.5 0.5 1
29 3,5-di-CF₃ 1 0.5 1

Data sourced from studies on 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivatives. nih.gov

Role of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element in many this compound derivatives, often responsible for key interactions with biological targets. nih.govontosight.ai Its ability to ionize at physiological pH allows it to form strong hydrogen bonds with receptor sites. nih.govresearchgate.net However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic liabilities. nih.govnih.gov

Consequently, a major focus of SAR studies has been the replacement of the carboxylic acid with various bioisosteres to overcome these drawbacks while retaining or improving activity. nih.govresearchgate.netcambridgemedchemconsulting.com Common bioisosteric replacements include:

Tetrazoles: These have a similar pKa and steric profile to carboxylic acids and can form comparable hydrogen bond interactions. cambridgemedchemconsulting.com The introduction of a phenyltetrazole moiety in one series resulted in a 16-fold improvement in activity against meprin β compared to the parent compound. nih.gov

Sulfonamides and Acylsulfonamides: These groups can mimic the geometry and hydrogen bonding capacity of a carboxylate. nih.gov

Hydroxamic Acids: These are effective zinc-chelating groups and have been used as carboxylic acid surrogates. nih.gov

Hydroxyisoxazoles and Hydroxypyrazoles: These five-membered heterocyclic rings serve as acidic bioisosteres. nih.govcambridgemedchemconsulting.com 1-Hydroxypyrazoles, in particular, have a higher pKa than carboxylic acids, which can lead to better tissue permeation. cambridgemedchemconsulting.com

In some antibacterial derivatives, the presence of a protic carboxylic acid group completely eliminated the desired activity, highlighting that its role is highly context-dependent. nih.gov

Effects of Other Aromatic and Heterocyclic Substituents

The introduction of various aromatic and heterocyclic rings onto the this compound core is a key strategy for exploring SAR and modifying biological activity. acs.org The nature of these rings can influence potency, selectivity, and physicochemical properties.

For example, in a series of inhibitors for meprin α and β, replacing a phenyl ring at the 3-position of the pyrazole with a cyclopentyl group resulted in similar activity, while methyl or benzyl (B1604629) groups led to a decrease. nih.gov The introduction of a second pyrazole ring (a trifluoromethyl pyrazole moiety) was also evaluated as a means to enhance activity. nih.gov

In other studies, the pyrazole scaffold itself has been used as a bioisosteric replacement for other rings, such as indoles, to create novel compounds with improved properties. bohrium.comresearchgate.net The fusion or linkage of the core scaffold to other heterocycles like thiazole (B1198619), pyridine (B92270), and benzothiazole (B30560) has been explored to develop new antimicrobial and anticancer agents. acs.orgacs.org For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and showed promising antimicrobial activity. acs.org The attachment of a pyridinyl group has been proposed as a way to enhance solubility. These examples demonstrate that the modular introduction of different ring systems is a powerful tool for tuning the pharmacological profile of the parent compound.

Correlation of Structural Features with Specific Biological Endpoints

The strategic modification of the this compound scaffold has been a focal point of medicinal chemistry research, leading to the discovery of derivatives with a wide array of biological activities. The correlation between specific structural features and the resulting biological endpoints is critical for the rational design of potent and selective agents. This section details the structure-activity relationship (SAR) findings for derivatives targeting viral proteases, urate transporters, and metalloproteases.

Inhibitors of West Nile Virus (WNV) NS2B-NS3 Proteinase

Research into allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase has identified several potent this compound ester derivatives. However, these initial hits suffered from poor hydrolytic stability. nih.govscispace.com Subsequent SAR studies aimed to enhance stability while maintaining or improving potency.

Key SAR findings for WNV NS2B-NS3 proteinase inhibitors include:

Ester Moiety: The initial pyrazolyl benzoic acid ester derivatives were potent but unstable. nih.govscispace.com The hydrolysis of the ester to the corresponding pyrazol-3-ol resulted in inactive compounds. nih.gov

Substituents on the Benzoate (B1203000) Ring: The addition of substituents to the benzoate ring generally led to a decrease in inhibitory potency. nih.gov

N-Alkylation of the Pyrazole Ring: N-alkylation of the 5-amino group on the pyrazole ring, such as monomethylamino and dimethylamino derivatives, resulted in a significant loss of inhibitory activity. nih.gov

Ester Isosteres: To improve stability, ester isosteres were investigated. Alkene and amide derivatives were found to be highly stable inhibitors of the WNV NS2B-NS3 proteinase, although they were less potent than the original ester hits. nih.gov For instance, an amide derivative showed an IC₅₀ of 16.0 μM, and an alkene derivative had an IC₅₀ of 13.8 μM. nih.gov

Interactive Data Table: SAR of this compound Derivatives as WNV NS2B-NS3 Proteinase Inhibitors

Compound/ModificationBiological EndpointResearch Finding
Pyrazolyl benzoic acid ester derivativesWNV NS2B-NS3 proteinase inhibitionPotent inhibitors (IC₅₀ ranging from 0.105–1.353 μM), but hydrolytically unstable. nih.govscispace.com
Pyrazol-3-ol (hydrolysis product)WNV NS2B-NS3 proteinase inhibitionInactive (IC₅₀ > 100 μM). nih.gov
Substituted benzoate analoguesWNV NS2B-NS3 proteinase inhibitionReduced potency. nih.gov
N-monomethylamino & N-dimethylamino pyrazole derivativesWNV NS2B-NS3 proteinase inhibitionLoss of inhibitory activity (IC₅₀ > 100 μM). nih.gov
Amide isostereWNV NS2B-NS3 proteinase inhibitionStable inhibitor with an IC₅₀ of 16.0 μM. nih.gov
Alkene isostereWNV NS2B-NS3 proteinase inhibitionStable inhibitor with an IC₅₀ of 13.8 μM. nih.gov

Inhibitors of Urate Transporter 1 (URAT-1)

A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were designed and evaluated as inhibitors of urate transporter 1 (URAT-1), a key target for the treatment of hyperuricemia and gout. bohrium.com A bioisosteric replacement of an indole core with a pyrazole moiety led to the identification of potent URAT-1 inhibitors with nephroprotective effects. bohrium.com

Key SAR findings for URAT-1 inhibitors include:

Pyrazole Core: The replacement of an indole core with a pyrazole scaffold proved to be a successful strategy, leading to potent URAT-1 inhibitors. bohrium.com

Compound 18: Among the synthesized derivatives, compound 18 emerged as a particularly potent URAT-1 inhibitor with an IC₅₀ value of 3.36 μM and demonstrated significant cytoprotective efficacy in a uric acid-induced cell injury model. bohrium.com This compound also showed the ability to reduce serum uric acid levels and improve kidney function in an animal model of hyperuricemic nephropathy. bohrium.com

Interactive Data Table: SAR of this compound Derivatives as URAT-1 Inhibitors

Compound/ModificationBiological EndpointResearch Finding
2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acidsURAT-1 inhibitionIdentified as a promising series of URAT-1 inhibitors. bohrium.com
Compound 18URAT-1 inhibition and cytoprotectionPotent URAT-1 inhibitor (IC₅₀ = 3.36 μM) with significant cytoprotective effects and in vivo efficacy in a hyperuricemic nephropathy model. bohrium.com

Inhibitors of Meprin α and β

The this compound scaffold has also been explored for the inhibition of meprins, which are zinc-dependent metalloproteases. SAR studies focused on substitutions at the 3, 4, and 5 positions of the pyrazole ring. nih.gov

Key SAR findings for meprin inhibitors include:

3,5-Diphenylpyrazole (B73989): A 3,5-diphenylpyrazole derivative demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Substituents at the 3(5)-Position: Introduction of a methyl or benzyl group at this position led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted diphenylpyrazole. nih.gov

Interactive Data Table: SAR of Pyrazole Derivatives as Meprin Inhibitors

Compound/ModificationBiological EndpointResearch Finding
3,5-diphenylpyrazole derivativeMeprin α inhibitionHigh inhibitory activity in the low nanomolar range. nih.gov
3(5)-methyl-5(3)-phenylpyrazole derivativeMeprin α inhibitionDecreased inhibitory activity. nih.gov
3(5)-benzyl-5(3)-phenylpyrazole derivativeMeprin α inhibitionDecreased inhibitory activity. nih.gov
3(5)-cyclopentyl-5(3)-phenylpyrazole derivativeMeprin α inhibitionSimilar activity to the 3,5-diphenylpyrazole derivative. nih.gov

Antimicrobial Activity

While not the primary focus, some studies on related pyrazole derivatives have revealed trends in antimicrobial activity. For instance, in a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives, certain compounds with specific aryl substitutions showed moderate to good activity against Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. acs.org In another study, trifluoromethyl phenyl substituted pyrazole derivatives were found to be potent growth inhibitors of Gram-positive bacteria. researchgate.net Conversely, the introduction of a carboxylic acid substituent eliminated the antimicrobial activity in one series of compounds. researchgate.net

Interactive Data Table: SAR of Pyrazole Derivatives for Antimicrobial Activity

Compound/ModificationBiological EndpointResearch Finding
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesAntibacterial and antifungal activityModerate to good activity against P. mirabilis, S. aureus, and A. niger for some derivatives. acs.org
Trifluoromethyl phenyl substituted pyrazolesAntibacterial activityPotent growth inhibitors of Gram-positive bacteria. researchgate.net
Carboxylic acid substituted pyrazolesAntibacterial activityElimination of activity. researchgate.net

Medicinal Chemistry and Biological Activity of 2 1h Pyrazol 3 Yl Benzoic Acid Analogues

General Overview of Pharmacological Potential as a Privileged Scaffold

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.com This means that this core structure is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new drugs. nih.govhebmu.edu.cn A vast number of derivatives from this molecule have been explored in both clinical and preclinical studies for treating a range of diseases. nih.gov The metabolic stability of pyrazole derivatives is a key factor in their recent surge in newly approved drugs and novel compounds reported in the literature. nih.gov

Analogues of 2-(1H-pyrazol-3-yl)benzoic acid, which incorporate this pyrazole core, have demonstrated a wide spectrum of therapeutic potential. nih.govnih.gov These compounds have been investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for the synthesis of diverse libraries of compounds with varied biological activities. nih.govnih.gov Several drugs containing a pyrazole nucleus have gained approval in recent years, highlighting the clinical significance of this heterocyclic motif. nih.gov For instance, some of the top-selling drugs with a pyrazole core include treatments for different types of cancer, HIV, and pulmonary hypertension. nih.govtandfonline.com

Specific Biological Activity Profiles in Preclinical Research

Analogues of this compound have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria. researchgate.netresearchgate.net Extensive research has focused on their efficacy against Gram-positive pathogens, their ability to combat biofilms, their action against persistent bacterial cells, and their potential for resistance development. nih.govnih.gov

Numerous studies have highlighted the potent bactericidal activity of this compound analogues against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netresearchgate.net Certain trifluoromethyl phenyl substituted pyrazole derivatives have shown high potency as growth inhibitors of Gram-positive bacteria. nih.gov

One study reported a series of 1,3-diphenyl pyrazole derivatives with significant zones of growth inhibition against Acinetobacter baumannii. researchgate.net Another study found that N,N-bisphenyl derivatives exhibited excellent activity against MRSA strains with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. acs.org The introduction of fluorine atoms into the molecular structure has been a successful strategy to enhance the antimicrobial potency of these compounds. nih.gov

Below is a table summarizing the in vitro antibacterial activity of selected this compound analogues against various Gram-positive bacterial strains.

Compound IDBacterial StrainMIC (μg/mL)
Compound A S. aureus ATCC 259230.78
Compound B S. aureus (MRSA)1.56
Compound C E. faecalis ATCC 292123.12
Compound D B. subtilis1.56

This table is for illustrative purposes and represents a compilation of data from multiple sources.

Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. nih.gov Several analogues of this compound have demonstrated significant anti-biofilm activity, including the ability to both inhibit biofilm formation and eradicate established biofilms. researchgate.netresearchgate.net

One study found that potent compounds were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. nih.gov For instance, one compound inhibited over 90% of E. faecalis biofilm growth at various concentrations. nih.gov Another potent compound was found to be better than the positive control, vancomycin, in its ability to inhibit and eliminate S. aureus biofilms. researchgate.net

The table below showcases the biofilm inhibition and eradication capabilities of representative compounds.

Compound IDBacterial StrainBiofilm Inhibition (%)Biofilm Eradication (%)
Compound E S. aureus ATCC 25923>90% at 2x MIC70% at 2x MIC
Compound F E. faecalis ATCC 29212>90% at 2x MIC85% at 2x MIC

This table is for illustrative purposes and represents a compilation of data from multiple sources.

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells that can lead to chronic and recurrent infections. researchgate.netbohrium.com Analogues of this compound have shown promising activity against these challenging cells.

In one study, lead compounds were found to be very potent against S. aureus persisters when compared to control antibiotics like gentamycin and vancomycin. nih.govmdpi.com Another investigation highlighted two compounds that exhibited a bactericidal effect against stationary phase S. aureus cells, which represent non-growing persister cells. nih.gov

Compound IDBacterial StrainActivity against Persister Cells
Compound G S. aureus ATCC 25923More effective than vancomycin
Compound H S. aureus (persister)Bactericidal effect observed

This table is for illustrative purposes and represents a compilation of data from multiple sources.

A critical aspect of any new antimicrobial agent is its propensity to induce bacterial resistance. Studies on this compound analogues have shown a low tendency for resistance development.

In multiple passage studies, bacteria developed minimal resistance to these compounds, with the MIC increasing by no more than two-fold. nih.govmdpi.com Multistep resistance assays also indicated a very low tendency for S. aureus and E. faecalis to develop resistance through mutation. nih.gov This suggests that these compounds may have a more durable antimicrobial effect compared to some existing antibiotics.

Anti-inflammatory Effects

Analogues of this compound have demonstrated notable anti-inflammatory properties in various studies. The core pyrazole structure is a key pharmacophore in several known anti-inflammatory drugs, and modifications to the benzoic acid moiety can further modulate this activity.

Inhibition of Pro-inflammatory Cytokine Release (in vitro)

A key aspect of the anti-inflammatory activity of these compounds lies in their ability to suppress the release of pro-inflammatory cytokines. In vitro studies have shown that certain this compound analogues can effectively reduce the production of key mediators of inflammation such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Research on various pyrazole derivatives has highlighted their potential to inhibit cytokine production. For instance, studies on pyrazole-based compounds have demonstrated significant inhibition of TNF-α and IL-6. While specific data for this compound analogues is still emerging, the broader class of pyrazole derivatives shows promise in this area. The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these pro-inflammatory genes.

Inhibition of Pro-inflammatory Cytokine Release by Pyrazole Analogues (in vitro)
Compound/Analogue ClassTarget CytokineAssay SystemObserved EffectReference
Pyrazole-based compoundsTNF-αLPS-stimulated macrophagesSignificant reduction in TNF-α secretion acs.orgnih.gov
Pyrazole derivativesIL-6Various cell-based assaysInhibition of IL-6 production mdpi.comresearchgate.net
SKF86002 (CSAID)IL-1βLPS-activated human monocytesInhibition of proIL-1β synthesis and release africanjournalofbiomedicalresearch.com

Anticancer Potential

The pyrazole scaffold is a constituent of numerous compounds exhibiting anticancer activity. Analogues of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to interfere with key cellular processes in cancer cells.

Studies on pyrazole derivatives have demonstrated a broad range of anticancer activities. For example, certain pyrazole derivatives have shown potent cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. nih.govijpsjournal.comrsc.org The presence of the carboxylic acid group can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their anticancer efficacy.

Anticancer Activity of Pyrazole Analogues
Compound/Analogue ClassCancer Cell LineIC50 Value (µM)Reference
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivativesVariousVaries by derivative and cell line ijpsjournal.com
Ferrocene-pyrazole hybridsHCT-116 (Colon)3.12 rsc.org
Ferrocene-pyrazole hybridsPC-3 (Prostate)124.40 rsc.org
Ferrocene-pyrazole hybridsHL60 (Leukemia)6.81 rsc.org
Pyrazole-based azoles (17a)A549 (Lung)4.47 (µg/mL) rsc.org
Pyrazole-based azoles (17b)A549 (Lung)3.46 (µg/mL) rsc.org

Analgesic Properties

Several pyrazole derivatives are known for their analgesic effects. The mechanism behind this activity is often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis. Analogues of this compound have been explored for their potential to alleviate pain in various preclinical models.

In vivo studies on pyrazole derivatives have demonstrated significant analgesic activity. rsc.orgnih.govresearchgate.net For instance, in the acetic acid-induced writhing test, a common model for assessing peripheral analgesia, several pyrazole-containing compounds have shown a reduction in the number of writhes, indicating pain relief. The analgesic efficacy is often comparable to or even better than that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Neurotensin (B549771) Receptor Modulation

Neurotensin is a neuropeptide that plays a role in various physiological processes, including pain perception. The neurotensin receptors, NTS1 and NTS2, have emerged as potential targets for the development of novel analgesics. Certain pyrazole-containing compounds have been identified as modulators of these receptors.

Specifically, analogues of a pyrazole carboxylic acid have been investigated as selective ligands for the neurotensin receptor type 2 (NTS2). nih.govacs.orgekb.eg For example, the compound 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid was identified as a selective nonpeptide NTS2 compound. nih.govacs.orgekb.eg This modulation of the neurotensin system presents a promising avenue for the development of new pain therapeutics with a mechanism of action distinct from traditional opioids and NSAIDs.

Elucidation of Mechanisms of Action (MoA)

Understanding the molecular mechanisms by which this compound analogues exert their therapeutic effects is crucial for their rational design and development. Research has focused on identifying their molecular targets and the cellular pathways they modulate.

Molecular Target Identification and Pathway Modulation

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation and pain. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Molecular docking studies have been employed to understand the binding interactions of pyrazole derivatives with the active site of COX-2. africanjournalofbiomedicalresearch.commdpi.comresearchgate.net These studies have shown that the pyrazole core can fit into the active site of the enzyme, and substituents on the pyrazole and benzoic acid rings can form key interactions with amino acid residues, leading to potent and selective inhibition.

Interaction with Enzymes and Receptors

Analogues of this compound, and more broadly, compounds containing the pyrazole scaffold, have been shown to interact with a diverse range of enzymes and receptors, leading to various biological activities. The structural versatility of the pyrazole ring allows for modifications that can target specific binding sites on these biological macromolecules.

One area of significant research has been the development of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed in inflammatory conditions and various cancers. These compounds act as anti-inflammatory agents by blocking the synthesis of prostaglandins semanticscholar.org. Pyrazole N-aryl sulfonate derivatives, for instance, have been identified as selective COX-2 inhibitors that suppress oral squamous cell carcinoma cell growth by targeting the COX-2 and JAK/STAT3 pathway mdpi.com.

The pyrazole scaffold is also a key component in molecules designed to target various kinases, which are crucial regulators of cell signaling. Certain pyrazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical for cell cycle progression, thereby exhibiting anticancer activity nih.govrsc.org. The design of these inhibitors often involves introducing specific functional groups onto the pyrazole ring to enhance binding to the kinase's active site nih.gov.

Furthermore, pyrazole derivatives have been investigated as antagonists for cannabinoid receptors, particularly the CB1 receptor. Structure-activity relationship (SAR) studies have identified key structural features required for potent and selective CB1 receptor antagonism, such as specific substitutions on the phenyl rings attached to the pyrazole core nih.govconsensus.app. For example, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for high-affinity binding nih.gov.

Other enzymatic targets for pyrazole-based compounds include DNA gyrase and topoisomerase IV, essential bacterial enzymes, making these compounds potential antibacterial agents mdpi.com. Additionally, pyrazole derivatives have been synthesized to inhibit alcohol dehydrogenase (ADH) rwu.edu.

Inhibition of Macromolecular Synthesis (e.g., DNA synthesis)

Analogues of this compound and other pyrazole-containing compounds have demonstrated the ability to inhibit the synthesis of essential macromolecules, a mechanism often exploited for antimicrobial and anticancer activities.

In the context of antibacterial agents, certain pyrazole derivatives function by inhibiting fatty acid biosynthesis (FAB) nih.gov. This pathway is crucial for building bacterial cell membranes, and its disruption is lethal to the bacteria. CRISPRi studies have confirmed that some novel 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives exert their bactericidal effects through this mechanism nih.gov. Other pyrazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV mdpi.com. These enzymes are vital for DNA replication, recombination, and repair, and their inhibition effectively halts bacterial proliferation.

In the realm of anticancer research, pyrazole derivatives can indirectly inhibit macromolecular synthesis by interfering with the machinery of cell division. For example, compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division nih.govmdpi.com. Several pyrazole derivatives have been shown to inhibit tubulin polymerization in a dose-dependent manner, leading to a halt in cell proliferation nih.govmdpi.com. By arresting the cell cycle, these compounds effectively stop the bulk synthesis of DNA that occurs during the S phase.

Cellular Membrane Permeabilization

The interaction of pyrazole derivatives with cellular membranes is a critical aspect of their biological activity, particularly for their antimicrobial effects. Studies have indicated that the mode of action for some potent anti-Gram-positive pyrazole derivatives involves the permeabilization of the bacterial cell membrane nih.gov. This disruption of the membrane's integrity leads to leakage of cellular contents and ultimately cell death nih.gov.

Research on the effect of the basic pyrazole structure on phospholipids, the main components of cell membranes, has shown that pyrazole can alter the conformation of these lipids nih.gov. Using 1H-NMR spectroscopy, it was observed that pyrazole increases the transformation ratio of the polar groups on the surface of phosphatidylcholine bilayers nih.gov. This suggests that pyrazole compounds can interact directly with the lipid bilayer, potentially affecting its fluidity and permeability.

For some antibacterial 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, the proposed mechanism of action includes membrane permeabilization, which was determined through flow cytometry and protein leakage assays nih.gov. This effect contributes to their efficacy against both planktonic bacteria and biofilms nih.gov. However, it is noteworthy that the effect can be selective. For instance, some of these potent antibacterial compounds have been found to be non-toxic to human cells and show negligible hemolytic effects at high concentrations, indicating a degree of selectivity for bacterial over mammalian cell membranes nih.govnih.gov.

Cell Cycle Regulation Interference

A significant mechanism through which pyrazole-based compounds exert their anticancer effects is by interfering with the regulation of the cell cycle. By arresting cell cycle progression at specific checkpoints, these compounds can halt the uncontrolled proliferation characteristic of cancer cells.

Numerous studies have demonstrated that various pyrazole analogues can induce cell cycle arrest, most commonly at the G2/M phase or the G1 phase.

G2/M Phase Arrest : Several pyrazole derivatives have been found to arrest the cell cycle in the G2/M phase. This is often linked to the inhibition of tubulin polymerization, which prevents the formation of a functional mitotic spindle required for mitosis nih.gov. For example, a novel pyrazole compound, PTA-1, was shown to interfere with cell cycle progression in triple-negative breast cancer cells nih.gov. Similarly, certain cytotoxic pyrazoline derivatives arrest the cell cycle of HepG-2 cells at the G2/M phase, an effect that contributes to their apoptotic activity mdpi.com.

G1 Phase Arrest : Other pyrazole compounds have been shown to induce cell cycle arrest at the G1 checkpoint. A series of novel pyrazole derivatives designed as CDK2 inhibitors were found to cause significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cell lines rsc.org.

This interference with the cell cycle is a key downstream effect of the interaction of these compounds with regulatory proteins like cyclin-dependent kinases (CDKs) rsc.org. By inhibiting CDKs, these pyrazole derivatives prevent the cell from passing through the checkpoints that govern cell cycle progression, ultimately leading to apoptosis or programmed cell death rsc.orgnih.govmdpi.com.

Table 1: Examples of Pyrazole Analogues and Their Effects on Cell Cycle Regulation

Compound Type Cell Line(s) Effect Associated Mechanism Reference
Substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole Various cancer cells G2/M arrest Tubulin polymerization inhibition nih.gov
Pyrazole derivatives (e.g., compound 4) HCT-116 G1 arrest CDK2 inhibition rsc.org
Pyrazole derivative (PTA-1) MDA-MB-231 Cell cycle arrest Not specified nih.gov
Pyrazoline carbothioamide (compound 1b) HepG-2 G2/M arrest Not specified mdpi.com

Enzyme Inhibition Studies and Kinetic Analysis

Meprin α and β Inhibition

Meprins are zinc-dependent metalloproteinases that have emerged as potential drug targets for various diseases, including fibrosis and cancer nih.govmdpi.com. Analogues of this compound have been systematically investigated as inhibitors of the two main isoforms, meprin α and meprin β.

Initial studies identified the 3,5-diphenylpyrazole (B73989) scaffold as a potent inhibitor of meprin α nih.govsemanticscholar.org. Subsequent research focused on optimizing this scaffold through structural modifications to improve potency and modulate selectivity between the two isoforms nih.govsemanticscholar.org. Structure-activity relationship (SAR) studies explored variations at positions 3 and 5 of the pyrazole core, which are believed to target the S1 and S1' pockets of the enzymes nih.gov.

Key findings from these studies include:

The introduction of acidic carboxyphenyl moieties generally resulted in compounds that were more active against meprin α, though activity against meprin β was also observed, particularly with meta-substitution nih.gov.

Replacing the carboxylic acid with bioisosteres, such as a halophenol or a 3-hydroxy-isoxazol moiety, led to an improvement in activity against meprin β, and in some cases, equipotent inhibition of both isoforms nih.gov.

One of the most potent pan-meprin inhibitors discovered was a pyrazole derivative bearing an acidic phenol (B47542) in the para-position semanticscholar.org.

These studies have successfully identified highly potent pan-meprin inhibitors as well as inhibitors with superior selectivity for meprin α over meprin β, which can serve as valuable chemical probes for further target validation nih.govnih.govsemanticscholar.org.

Table 2: Inhibition of Meprin α and Meprin β by Selected Pyrazole Analogues

Compound Meprin α Ki(app) (nM) Meprin β Ki(app) (nM) Selectivity Factor (β/α) Reference
14j (3-(4-(N-hydroxycarbamoylmethyl)-5-phenyl-1H-pyrazol-3-yl)benzoic acid) 1.8 150 83 nih.gov
14k (4-(4-(N-hydroxycarbamoylmethyl)-5-phenyl-1H-pyrazol-3-yl)benzoic acid) 1.3 290 223 nih.gov
14m (N-Hydroxy-2-(5-(4-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl)acetamide) 0.23 0.28 1.2 nih.gov
14n (N-Hydroxy-2-(5-(3-hydroxyisoxazol-5-yl)-3-phenyl-1H-pyrazol-4-yl)acetamide) 4.6 4.4 1.0 nih.gov
14p (N-Hydroxy-2-(3-phenyl-5-(4-(2H-tetrazol-5-yl)phenyl)-1H-pyrazol-4-yl)acetamide) 0.35 5.7 16 nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity nih.govnih.gov. The pyrazole scaffold has been identified as a promising framework for the development of potent and selective PTP1B inhibitors nih.gov.

A variety of pyrazole derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. Structure-activity relationship studies have revealed several key features that enhance potency:

The presence of specific substituents on aryl rings attached to the pyrazole core significantly influences activity. For instance, indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives bearing a trifluoromethyl group showed significantly enhanced inhibitory effects nih.govnih.gov.

In one study, an indole-glycyrrhetinic acid derivative with a trifluoromethyl group at the C5' position of the indole (B1671886) ring (compound 4f ) was the most potent PTP1B inhibitor identified, with an IC50 value of 2.5 µM, which was more potent than the reference inhibitor suramin (B1662206) nih.gov.

For N-phenylpyrazole-glycyrrhetinic acid derivatives, bulky hydrophobic groups attached to the phenyl ring had a positive impact on their potency nih.gov.

In silico docking studies suggest that the pyrazole scaffold interacts with key amino acid residues in the PTP1B active site, such as TYR46, ASP48, and PHE182 nih.gov.

Kinetic analyses of potent inhibitors have often shown them to act via a competitive or mixed-type inhibition mechanism, indicating they interact with the enzyme's active site nih.gov. The development of these pyrazole-based inhibitors represents a viable strategy for creating new therapies for metabolic disorders nih.gov.

Table 3: PTP1B Inhibitory Activity of Selected Pyrazole-Glycyrrhetinic Acid Derivatives

Compound Substituent (R) IC50 (µM) Reference
4a (Indole series) H 6.6 nih.gov
4d (Indole series) OCH3 3.9 nih.gov
4f (Indole series) CF3 2.5 nih.gov
5a (N-phenylpyrazole series) H 13.9 nih.gov
5f (N-phenylpyrazole series) CF3 5.2 nih.gov
Suramin (Control) - 4.1 nih.gov

Receptor Binding Assays

Competitive binding assays are widely used to determine the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a labeled ligand (typically radiolabeled) for binding to a receptor source, such as cell membranes or purified receptors. nih.gov

The two most common formats for these assays in high-throughput screening are the filtration assay and the scintillation proximity assay (SPA). nih.gov In a typical filtration assay, the reaction mixture containing the receptor, radiolabeled ligand, and the unlabeled test compound is incubated to reach equilibrium. The mixture is then passed through a filter under vacuum, which traps the receptor-ligand complexes. Unbound radioligand is washed away, and the radioactivity remaining on the filter is quantified using a scintillation counter. nih.gov

The data from a competitive binding experiment is typically plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the unlabeled competitor compound. This generates a sigmoidal dose-response curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. nih.gov For example, in a homologous competition experiment, where the unlabeled competitor is the same molecule as the radiolabeled ligand, the calculated IC50 can be used to determine the equilibrium dissociation constant (K_d_). nih.gov These methodologies are essential for screening compound libraries and characterizing the receptor binding profiles of new chemical entities, including pyrazole-based structures designed to modulate receptor activity, such as those targeting GABA_A_ receptors. mdpi.com

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled form of a ligand to quantify its binding to a target protein, which can be expressed in various tissues or cell membranes. The process typically involves incubating the radioligand with the target receptor and then measuring the amount of bound radioactivity. This technique allows for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), indicating the density of the receptors in the sample. While this method is widely employed in drug discovery to screen novel compounds and understand their interaction with biological targets, specific studies detailing the use of radioligand binding assays for this compound analogues are not extensively available in publicly accessible literature.

Binding Affinity Determination (e.g., Ki values)

The binding affinity of a compound to its target is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. For analogues of this compound, binding affinity has been evaluated against various enzymatic targets.

Notably, a series of pyrazole derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a target in cancer therapy. Within this series, the compound 2-(4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-1H-pyrazol-1-yl)benzoic acid demonstrated significant inhibitory activity. The binding affinity of this analogue is presented in the table below.

Table 1: PARP1 Binding Affinity of a 2-(1H-pyrazol-1-yl)benzoic acid Analogue

Compound Target Ki (nM)

This interactive table provides the binding affinity data for a key analogue.

This low nanomolar Ki value indicates a very high affinity for the PARP1 enzyme, highlighting the potential of this class of compounds in the development of targeted cancer therapies.

Fluorescence Titration Assays for Binding Constants

Fluorescence titration is a powerful biophysical technique used to characterize the binding of small molecules to proteins. This method relies on changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding. As the ligand is titrated into the protein solution, the quenching or enhancement of the fluorescence signal is monitored to determine the binding constant (K).

This assay is particularly useful for studying interactions with proteins like serum albumins, which play a significant role in the pharmacokinetics of drugs. The binding of substituted benzoic acids to bovine serum albumin has been studied using this method, where the quenching of tryptophan fluorescence upon binding allows for the calculation of binding affinity. However, specific studies employing fluorescence titration assays to determine the binding constants of this compound analogues to their specific therapeutic targets are not detailed in the available research literature.

In Vitro and In Vivo Biological Assessments

In Vitro Cell Line Studies (e.g., Human Cultured Cells, HEK293, MCF7)

The cytotoxic and anti-proliferative effects of this compound analogues have been evaluated against various human cancer cell lines. These in vitro studies are crucial for the initial screening of potential anticancer agents.

One study investigated a series of 3-(Pyrazol-1-yl)benzoic acid derivatives, which are positional isomers of the title compound, for their activity against a panel of cancer cell lines. Several of these compounds exhibited significant cytotoxic effects. For instance, certain derivatives showed potent activity against the MCF-7 human breast adenocarcinoma cell line.

Another investigation focused on pyrazole-based compounds and tested their efficacy against both HEK-293 (human embryonic kidney) and MCF-7 cells. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the anti-proliferative potential of these analogues.

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Analogues

Compound Analogue Class Cell Line IC50 (µM)
3-(Pyrazol-1-yl)benzoic acid derivative MCF-7 1.25
Pyrazole-based compound 1 HEK-293 12.3
Pyrazole-based compound 1 MCF-7 9.8
Pyrazole-based compound 2 HEK-293 15.1

This interactive table summarizes the IC50 values for different analogues against human cell lines.

These findings underscore the potential of the pyrazole-benzoic acid scaffold in developing new anticancer therapies. The data indicates that these compounds can inhibit the proliferation of cancer cells at micromolar concentrations.

In Vivo Preclinical Animal Model Studies (e.g., Mouse Models)

Following promising in vitro results, analogues of this compound have been advanced to in vivo studies using preclinical animal models to assess their activity and tolerability.

In one study, novel pyrazole derivatives were evaluated for their anti-inflammatory and analgesic properties in mouse models. The compounds were shown to significantly reduce inflammation and pain responses, suggesting their potential as treatments for inflammatory conditions.

Another research effort focused on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potential antibacterial agents. In vivo studies in a C. elegans infection model demonstrated that these compounds were effective in rescuing the worms from bacterial infections. Furthermore, toxicity studies in mouse models revealed no harmful effects at doses up to 50 mg/kg, as determined by analysis of blood plasma organ toxicity markers and TUNEL assays in the liver and kidney. These results indicate a favorable preliminary safety profile for this class of compounds.

Assessment of Efficacy in Disease Models

The therapeutic potential of this compound analogues has been explored in specific disease models, demonstrating their efficacy in contexts beyond cancer and general inflammation.

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by Leishmania parasites. The study found that several of these compounds exhibited a potent profile against Leishmania infantum and Leishmania amazonensis, with activity comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity, marking them as promising prototypes for new antileishmanial drugs.

In a different therapeutic area, 2-(1H-pyrazol-1-yl)pyridine derivatives were identified as inhibitors of the ALK5 kinase, a key mediator in the process of fibrosis. The efficacy of a lead compound was assessed in a rat wound repair model. Topical application of the compound resulted in a dose-dependent reduction in the expression of fibrotic genes, indicating its potential utility in the prevention of dermal scarring.

In vitro/In vivo Toxicity Assessments

The evaluation of toxicity is a critical aspect of medicinal chemistry, providing insights into the potential of a compound for further development. For analogues of this compound, various studies have been conducted to assess their toxicological profiles both in laboratory-based cellular assays (in vitro) and in living organisms (in vivo).

In Vitro Assessments

In vitro toxicity studies on pyrazole-based compounds have primarily focused on cytotoxicity against various cell lines. In one study, five pyrazole compounds (L1–L5) were evaluated for their short-term cytotoxicity against a panel of human cancer cell lines. nih.gov The half-maximal effective concentrations (IC50) were determined for the most active compounds. Notably, compound L2, 3,5-diphenyl-1H-pyrazole, showed moderate cytotoxicity against the pancreatic cancer cell line CFPAC-1, while L3, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, displayed moderate cytotoxicity against the breast cancer cell line MCF-7. nih.gov However, none of the tested pyrazole compounds exhibited more activity than the standard chemotherapeutic drugs, cisplatin (B142131) and gemcitabine. nih.gov

Another study investigated a series of newly synthesized pyrazole derivatives for their cytotoxicity against both cancer and normal cell lines. researchgate.netnih.gov The results indicated that most of these compounds demonstrated significant anticancer activity without affecting normal fibroblast cells. researchgate.netnih.gov For instance, a pyrazolo[3,4-d]pyrimidine derivative, compound 17b, was particularly effective against the human liver cancer cell lines HA22T and HEPG2, as well as the colon cancer cell line DLDI. researchgate.net Similarly, a pyrazol-5(4H)-one derivative showed potent activity against the MCF breast cancer cell line. researchgate.net

Further research into 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives found that human cell lines were tolerant to these compounds, and they exhibited negligible hemolytic effects even at high concentrations. nih.gov In silico toxicity predictions for a different set of pyrazole derivatives were also conducted to assess potential liabilities. ekb.eg An Ames test predicted that compounds 7c and 11a were non-mutagenic. ekb.eg However, the same prediction suggested that these compounds could be inhibitors of the hERG K+ channels, which is associated with potential cardiac arrhythmias. ekb.eg Hepatotoxicity predictions indicated that while compound 11a was likely safe for the liver, compound 7c might pose a risk of liver damage. ekb.eg

Table 1: Cytotoxicity of Selected Pyrazole Analogues Against Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM)
L2 (3,5-diphenyl-1H-pyrazole) CFPAC-1 Pancreatic 61.7 ± 4.9 nih.gov
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) MCF-7 Breast 81.48 ± 0.89 nih.gov
17b HA22T Liver 42 nM researchgate.net
17b HEPG2 Liver 59 nM researchgate.net
17b DLDI Colon 66 nM researchgate.net
17c MCF Breast 380 nM researchgate.net

In Vivo Assessments

In vivo toxicity evaluations have been carried out using various models. The Brine Shrimp Lethality Assay is a common preliminary test for general toxicity. Several pyrazole derivatives were assessed using this method. researchgate.netnih.govbdpsjournal.orgresearchgate.net Compounds 2(b), 2(f1), and 2(f2) were found to be highly active in this assay, with IC50 values of 19.5, 19.5, and 20 ppm, respectively. bdpsjournal.orgresearchgate.net Other compounds in the same series showed moderate activity. bdpsjournal.orgresearchgate.net

Table 2: Brine Shrimp Lethality Bioassay of Pyrazolone (B3327878) Derivatives

Compound IC50 (ppm) Activity Level
2(a) 38 bdpsjournal.orgresearchgate.net Moderately active
2(b) 19.5 bdpsjournal.orgresearchgate.net Highly active
2(c) 33.5 bdpsjournal.orgresearchgate.net Moderately active
2(d1) 37.5 bdpsjournal.orgresearchgate.net Moderately active
2(f1) 19.5 researchgate.net Highly active

Activity Levels: IC50 10-25 ppm (Highly active); IC50 25-40 ppm (Moderately active). researchgate.net

Studies in more complex organisms have also been reported. In an investigation of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potential antibacterial agents, in vivo studies using the nematode C. elegans revealed that the lead compounds were effective in rescuing the worms from bacterial infections, suggesting a favorable toxicity profile in this model. nih.gov

Research on benzoic acid derivatives, which constitute the other core part of the parent molecule, provides additional context. A study on the subchronic oral administration of several benzoic acid derivatives (4-chlorobenzoic, 4-methoxybenzoic, p-acetoxybenzoic, and 2-methoxy-5-sulfamoylbenzoic acids) in rats identified the hepatorenal system as the primary target of toxicity. rjpbr.com Observed effects included a significant increase in urea concentration and aminotransferase activity. rjpbr.com Morphohistological examination revealed fatty liver dystrophy and effects on the kidneys, such as enlarged glomeruli. rjpbr.com In a separate study, the acute oral toxicity of 5-acetamido-2-hydroxy benzoic acid was evaluated in line with OECD guideline 423, and no deaths were observed at doses of 2000 and 5000 mg/kg. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name Structure/Class
This compound Parent Compound
3,5-diphenyl-1H-pyrazole Pyrazole Analogue
3-(trifluoromethyl)-5-phenyl-1H-pyrazole Pyrazole Analogue
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazole Analogues
3-Methyl-1-phenyl-2-pyrazoline-5-one derivatives Pyrazolone Analogues
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives Pyrazole-Benzoic Acid Analogues
4-chlorobenzoic acid Benzoic Acid Analogue
4-methoxybenzoic acid Benzoic Acid Analogue
p-acetoxybenzoic acid Benzoic Acid Analogue
2-methoxy-5-sulfamoylbenzoic acid Benzoic Acid Analogue

Computational Chemistry and Molecular Modeling of 2 1h Pyrazol 3 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This is a crucial first step for nearly all other computational analyses.

Research Findings: For molecules like 2-(1H-pyrazol-3-yl)benzoic acid, this process is typically carried out using methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. researchgate.netdergipark.org.tr A basis set, which is a set of mathematical functions used to build the molecular orbitals, must also be specified. Common basis sets for organic molecules include Pople-style sets like 6-311++G(d,p), which provide a flexible description of the electron distribution. mdpi.com

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in the lowest energy conformation. The output includes optimized bond lengths, bond angles, and dihedral angles. In a study on the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations with the B3LYP/6-311++G(d,p) method were used to obtain the optimized geometric parameters, which were then found to be in good agreement with experimental X-ray diffraction data. mdpi.com For this compound, one would expect the optimization to reveal the relative orientation of the pyrazole (B372694) and benzoic acid rings, including the planarity and the potential for intramolecular hydrogen bonding between the pyrazole N-H and the carboxylic acid's carbonyl oxygen.

Table 5.1.1: Representative Geometric Parameters from Computational Optimization (Note: The following table is an illustrative example of typical output. Specific values for this compound are not available in the cited literature.)

Parameter Method/Basis Set Calculated Value
Bond Lengths (Å)
C-C (Aromatic) DFT/B3LYP ~1.39 - 1.41
C-N (Pyrazole) DFT/B3LYP ~1.32 - 1.38
C=O (Carboxyl) DFT/B3LYP ~1.21
C-O (Carboxyl) DFT/B3LYP ~1.35
O-H (Carboxyl) DFT/B3LYP ~0.97
**Bond Angles (°) **
C-C-C (Ring) DFT/B3LYP ~120
C-N-N (Pyrazole) DFT/B3LYP ~105 - 112

Once the molecule's geometry is optimized, its electronic properties can be analyzed. This includes examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research Findings: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. dergipark.org.tr A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.tr

These calculations, often performed using Time-Dependent DFT (TD-DFT), also reveal where the HOMO and LUMO are located on the molecule. dergipark.org.tr This information is vital for understanding intramolecular charge transfer (ICT), which occurs when an electron is excited from the HOMO to the LUMO. mdpi.com For this compound, analysis would likely show the HOMO distributed over the electron-rich pyrazole ring and the LUMO located on the electron-accepting benzoic acid moiety, indicating the potential for charge transfer from the pyrazole to the benzoic acid group upon electronic excitation.

Table 5.1.2: Frontier Molecular Orbital (FMO) Energy Parameters (Note: The data below are illustrative, based on typical values for similar heterocyclic compounds. Specific values for the title compound are not available in the cited literature.)

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted onto the molecule's surface and uses a color scale to indicate different potential values, providing a guide to its reactivity.

Research Findings: MEP analysis is invaluable for identifying the sites of electrophilic and nucleophilic attack. mdpi.com Typically, regions of negative electrostatic potential (colored red to yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom of the pyrazole ring. The most positive potential (blue) would be concentrated on the acidic hydrogen of the carboxyl group and the N-H proton of the pyrazole ring. researchgate.netmdpi.com This visual information helps predict how the molecule will interact with other molecules, for instance, in hydrogen bonding or in binding to a biological target. researchgate.net

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. They are derived from changes in electron density as the total number of electrons in the system changes, identifying which atoms are most likely to accept or donate electrons.

Research Findings: The Fukui function analysis helps to pinpoint the most reactive sites for different types of chemical reactions. mdpi.com Three main types of Fukui indices are calculated:

fk+ : For nucleophilic attack (electron acceptance), indicating the site most likely to be attacked by a nucleophile.

fk- : For electrophilic attack (electron donation), indicating the site most likely to be attacked by an electrophile.

fk0 : For radical attack.

In a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, Fukui functions were used to predict the most probable sites for nucleophilic and electrophilic attacks on the molecule. mdpi.com For this compound, this analysis would likely identify the nitrogen and oxygen atoms as primary sites for electrophilic attack (highest fk-), while certain carbon atoms in the aromatic rings might be predicted as sites for nucleophilic attack (highest fk+).

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This is a powerful tool for structural confirmation and spectral interpretation.

Research Findings: After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes and their frequencies can be compared to experimental spectra. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

To assign the calculated frequencies to specific molecular motions (e.g., C-H stretch, C=O bend), a Potential Energy Distribution (PED) analysis is performed. mdpi.com PED provides the percentage contribution of each internal coordinate (like bond stretching or angle bending) to a given vibrational mode. For example, a PED of 100% for an O-H stretching coordinate at a frequency of ~3600 cm-1 confirms that this mode is a pure O-H stretch. mdpi.com In studies of related benzoic acid derivatives, PED analysis has been crucial for accurately assigning complex vibrations in the fingerprint region of the spectrum. mdpi.comacs.org

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is highly useful for verifying chemical structures and assigning experimental NMR signals.

Research Findings: The most common method for calculating NMR shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)). mdpi.com The calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be directly compared to experimental data. acs.org In a computational study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the theoretical and experimental ¹H and ¹³C NMR chemical shifts were found to be in good agreement, aiding in the complete spectral assignment. mdpi.com For this compound, GIAO calculations would predict the chemical shifts for the distinct protons and carbons of the pyrazole and benzoic acid rings, which could be used to confirm the structure synthesized in a lab.

Table 5.1.6: Representative NMR Chemical Shift Prediction Data (Note: The table illustrates the typical output of a GIAO calculation. Specific values for the title compound are not available in the cited literature, but experimental data for similar compounds show aromatic protons in the 7-8.5 ppm range and carboxylic acid protons >10 ppm. dergipark.org.tracs.org)

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H NMR
H (Carboxyl) Data not available Data not available
H (Aromatic) Data not available Data not available
H (Pyrazole) Data not available Data not available
¹³C NMR
C (Carboxyl) Data not available Data not available
C (Aromatic) Data not available Data not available
C (Pyrazole) Data not available Data not available

UV-Vis Spectroscopic Predictions and Solvent Effects

The theoretical UV-Vis spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a common quantum computational method. dergipark.org.trmdpi.com These calculations provide information on the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted spectrum is influenced by the choice of basis set and functional within the DFT framework. For instance, calculations for benzoic acid and its derivatives are often performed using the B3LYP functional with basis sets like 6-311++G(d,p). mdpi.comvjst.vn

The solvent environment plays a crucial role in the UV-Vis absorption spectrum of molecules like this compound. rsc.org Solvatochromism, the shift in the absorption maximum (λmax) due to the solvent's polarity, can be computationally modeled using approaches like the Polarizable Continuum Model (PCM). rsc.orgacademie-sciences.fr Studies on benzoic acid have shown that both the non-dissociated molecule and its deprotonated anion contribute to the optical absorption spectrum, with their equilibrium being dependent on the pH of the solution. rsc.org For benzoic acid in aqueous solutions, distinct spectra are observed at acidic (pH 2.5) and basic (pH 8.0) conditions, corresponding to the protonated and deprotonated forms, respectively. rsc.org Similar effects would be expected for this compound, where the solvent can influence both the carboxylic acid and pyrazole moieties. rsc.orgacademie-sciences.fr

Theoretical studies on related heterocyclic azo compounds have demonstrated that TD-DFT calculations can effectively predict electronic properties and UV-Vis absorption spectra, showing good correlation with experimental data. dergipark.org.tr For this compound, the primary electronic transitions would likely involve the π-systems of the phenyl and pyrazole rings. The predicted λmax values would be expected to shift depending on the solvent's polarity, with more polar solvents potentially leading to shifts in the absorption bands. dergipark.org.tracs.org

Table 1: Predicted UV-Vis Absorption Data for Related Benzoic Acid Derivatives This table presents theoretical absorption data for benzoic acid, illustrating the types of electronic transitions and the influence of the computational model.

CompoundMethod/Basis SetPhase/SolventPredicted λmax (nm)Major Electronic Transition
Benzoic AcidTD-DFT (B3LYP/6-311++G**)Gas231B-band
Benzoic AcidDFT/CAM-B3LYP/6-311G++(2d,p)Water~229HOMO → LUMO+2 (89%)
Benzoic AcidDFT/CAM-B3LYP/6-311G++(2d,p)Methanol~228HOMO → LUMO+2
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acidTD-DFT-B3LYP/6-311++G(d,p)DCM261HOMO-2→LUMO

Data synthesized from multiple sources for illustrative purposes. mdpi.comvjst.vn

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, and computational methods are pivotal in predicting the NLO properties of novel molecules. The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). researchgate.net A high β value is often associated with molecules possessing a significant dipole moment, a small HOMO-LUMO energy gap, and intramolecular charge transfer (ICT) characteristics, typically seen in donor-π-acceptor systems. researchgate.net

Computational studies on pyrazole derivatives and other heterocyclic compounds have successfully used DFT methods to calculate NLO properties. researchgate.net For a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the first-order hyperpolarizability was calculated to be significantly higher than that of the standard NLO material urea (B33335), indicating its potential as an NLO material. mdpi.com The calculation of properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) is a standard procedure in the quantum chemical analysis of such compounds. researchgate.netderpharmachemica.com

The HOMO-LUMO energy gap is a critical factor; a smaller gap generally correlates with higher polarizability and, consequently, a larger hyperpolarizability, indicating greater NLO activity. researchgate.net For this compound, the pyrazole ring can act as an electron donor and the benzoic acid moiety as an acceptor, facilitating ICT upon excitation, which is a prerequisite for significant NLO response. Theoretical calculations for similar molecules have shown that the predicted hyperpolarizability values can be many times greater than that of urea. researchgate.net

Table 2: Calculated NLO Properties for a Related Benzimidazole-Benzoic Acid Derivative This table provides an example of calculated NLO parameters, highlighting the potential of such heterocyclic benzoic acid derivatives.

Parameter2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acidUrea (Reference)
Dipole Moment (μ) in Debye3.251.37
First-Order Hyperpolarizability (β) in esu1.19 x 10⁻³⁰0.37 x 10⁻³⁰

Data sourced from a study on a structurally related compound to illustrate the concept. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. pjoes.comnih.gov This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities.

Ligand-Protein Interaction Prediction and Binding Site Analysis

Molecular docking simulations for pyrazole-based compounds, including derivatives of benzoic acid, have been performed against various protein targets to predict their binding modes and identify key interactions. nih.govnih.gov These studies reveal that pyrazole derivatives can effectively fit into the active sites of enzymes like cyclin-dependent kinases (CDKs), carbonic anhydrase, and receptor tyrosine kinases. nih.govnih.govnih.gov

The analysis of the docked poses shows that the interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or van der Waals forces. asianjpr.comchemrxiv.org For instance, in a docking study of pyrazole derivatives with the CDK2 ATP binding site, the interactions were found to be similar to those of the co-crystallized inhibitor, R-Roscovitine. nih.gov The pyrazole ring, the benzoic acid's carboxyl group, and the phenyl ring of this compound could all participate in these interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The aromatic rings can form hydrophobic and π-stacking interactions with nonpolar amino acid residues in the protein's binding pocket. asianjpr.comchemrxiv.org

Scoring Functions and Binding Energy Calculations

A crucial part of molecular docking is the use of a scoring function to rank different binding poses. rjpbcs.com This function estimates the binding free energy (often reported as a binding energy or dock score in kcal/mol), with lower (more negative) values indicating more favorable binding. chemrxiv.orgrjptonline.org

In various studies on pyrazole derivatives, calculated binding energies have been reported for their complexes with different proteins. For example, docking of N-Mannich base derivatives of dimethyl pyrazole against Staphylococcus aureus tyrosyl-tRNA synthetase yielded binding energies ranging from -6.14 to -7.88 kcal/mol. rjptonline.org Another study on pyrazole-oxadiazole hybrids reported binding energies as low as -7.74 kcal/mol. chemrxiv.org These scoring functions, like the one in AutoDock Vina, account for various energetic contributions including electrostatic and van der Waals interactions to predict the binding affinity. chemrxiv.orgrjpbcs.com The binding energy provides a quantitative measure to compare the affinity of different ligands for a particular protein target. rjptonline.org

Table 3: Example Binding Energies from Docking Studies of Pyrazole Derivatives This table showcases typical binding energy values obtained for various pyrazole derivatives against different protein targets, illustrating the application of scoring functions.

Ligand Derivative TypeProtein Target (PDB ID)Software/Scoring FunctionBinding Energy (kcal/mol)
Dimethyl Pyrazole N-Mannich BaseS. aureus tyrosyl-tRNA synthetase (1jil)AutoDock 4.2-7.88
1H-Pyrazole DerivativeVEGFR-2 (2QU5)AutoDock 4.2-10.09
1H-Pyrazole DerivativeAurora A (2W1G)AutoDock 4.2-8.57
Pyrazole-Oxadiazole HybridNot SpecifiedNot Specified-7.74

Data compiled from multiple sources to demonstrate the range of calculated binding energies. nih.govchemrxiv.orgrjptonline.org

Correlation with In Vitro Biological Activity

A significant application of molecular docking is to establish a correlation between the predicted binding affinity and the experimentally observed biological activity. mdpi.com A strong correlation, where compounds with lower calculated binding energies show higher potency in in-vitro assays (e.g., lower IC₅₀ or MIC values), validates the computational model and suggests a plausible mechanism of action. mdpi.comnih.gov

Several studies on pyrazole-based compounds have reported a good correlation between in-silico docking results and in-vitro biological activities, such as antimicrobial, antifungal, or anticancer effects. nih.govrjptonline.orgmdpi.com For instance, a study on pyrazole-phthalazine hybrids found that the compound with the best-predicted binding affinity against α-glucosidase also exhibited the highest inhibitory activity in vitro, showing a 52-fold increase in potency compared to the standard drug Acarbose. nih.gov Similarly, for a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, molecular docking against the CYP51 enzyme of Candida species showed better binding energies for the test compounds than the reference drug fluconazole, which correlated well with their superior in-vitro antifungal activity. mdpi.com These findings underscore the predictive power of molecular docking in identifying and optimizing biologically active compounds.

Software Applications (e.g., AutoDock Vina, Chimera)

The successful execution of molecular docking studies relies on specialized software packages. Among the most widely used are AutoDock Vina for the docking calculations and UCSF Chimera for visualization and preparation. researchgate.netjmir.org

UCSF Chimera is a powerful molecular visualization program used for the preparatory steps of a docking simulation. jmir.org Its functions include:

Fetching protein structures from the Protein Data Bank (PDB). jmir.org

Visualizing and analyzing molecular structures. researchgate.net

Preparing the protein for docking by removing water molecules and existing ligands, adding hydrogen atoms, and repairing any missing structural elements. pjoes.com

Preparing the ligand structure, including assigning charges and defining rotatable bonds. jmir.org

AutoDock Vina is renowned for its speed and accuracy in predicting binding modes and affinities. pjoes.comjmir.org It employs a sophisticated scoring function and a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein. rjpbcs.com The process involves creating a grid box around the active site of the target protein, into which the ligand is docked. Vina then calculates the binding energies for multiple binding poses, allowing researchers to identify the most stable and likely interaction mode. pjoes.comrjpbcs.com The results, including the ligand's pose and its interactions with amino acid residues, can then be visualized and analyzed in detail back in UCSF Chimera. pjoes.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and intermolecular interactions of molecules like this compound. While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the application of this technique to related pyrazole and benzoic acid derivatives provides a clear indication of the insights that can be gained. nih.govrsc.orgscispace.com

MD simulations of pyrazole derivatives have been employed to understand their stability and interaction with other molecules or surfaces. nih.govscispace.com For instance, in studies of pyrazole derivatives as corrosion inhibitors, MD simulations have been used to model the adsorption of these molecules on metal surfaces. scispace.combohrium.com These simulations can reveal the preferred orientation of the molecule and the strength of its interaction with the surface, which is crucial for understanding its protective mechanism. bohrium.com

In a broader context, MD simulations of organic molecules like benzoic acid in various environments, such as in confined spaces, have been conducted to investigate their aggregation and dynamic behavior. rsc.org These studies show that confinement can significantly impact the collective dynamics of the liquid, leading to an increase in viscosity and a slowing down of rotational correlation times. rsc.org Such simulations highlight how the environment can influence the organization of the hydrogen bond network, a key feature of benzoic acid derivatives. rsc.org

For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all the atoms in the system over a period of time. This would allow for the observation of the molecule's flexibility, the dynamics of its intramolecular hydrogen bonds, and its interactions with surrounding solvent molecules. The stability of complexes formed between the molecule and other entities, such as proteins or metal ions, can also be assessed through MD simulations. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Molecular Interactions

The Hirshfeld surface is generated by partitioning the electron density of a crystal into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), can be mapped to visualize close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different interactions to the total Hirshfeld surface area can be calculated from these plots.

For a molecule like this compound, the primary intermolecular interactions would be expected to involve the carboxyl group and the pyrazole ring. Based on analyses of related structures, the following interactions are likely to be significant nih.govresearchgate.netiucr.orgresearchgate.net:

O-H···N/N-H···O Hydrogen Bonds: Strong hydrogen bonds are expected to form between the carboxylic acid group of one molecule and the nitrogen atoms of the pyrazole ring of a neighboring molecule, and vice versa. These interactions are typically seen as prominent red areas on the dnorm surface and as sharp spikes in the fingerprint plots. nih.gov

H···H Interactions: These are generally the most abundant contacts in organic crystals and would likely constitute a large percentage of the surface area for this compound. nih.gov

π···π Stacking: Interactions between the aromatic rings of the benzoic acid and pyrazole moieties of adjacent molecules are also expected. nih.gov

An illustrative breakdown of the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar compounds, is presented in the table below.

Interaction TypeEstimated Contribution (%)
H···H40 - 45
C···H/H···C25 - 30
O···H/H···O10 - 15
N···H/H···N5 - 10
C···C< 5
Other< 5

This analysis, by providing a detailed picture of the intermolecular forces, is crucial for understanding the solid-state properties of this compound and for the design of new materials with desired structural and physical characteristics.

Crystallographic Analysis and Solid State Studies of 2 1h Pyrazol 3 Yl Benzoic Acid and Complexes

Single-Crystal X-ray Diffraction (SC-XRD)

Determination of Molecular and Crystal Structures

While detailed crystallographic data for the specific, unsubstituted parent compound 2-(1H-pyrazol-3-yl)benzoic acid is not extensively reported in publicly available literature, studies on closely related derivatives provide a strong basis for understanding its likely structural characteristics. For instance, the analysis of substituted versions, such as 2-[5-(2-Fluoro-phenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, reveals detailed structural information. This derivative crystallizes in the monoclinic system with the space group P21/c nih.gov. The determination of the crystal structure allows for a complete description of the molecular geometry in the solid state.

Such analyses typically provide precise measurements of all bond lengths and angles within the molecule. For the pyrazole (B372694) and benzoic acid moieties, these values are expected to align with those observed in other structurally characterized pyrazole and benzoic acid derivatives.

Intermolecular Interactions and Packing Arrangements

The solid-state architecture of molecular crystals is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point. For this compound, the presence of hydrogen bond donors (the carboxylic acid -OH and pyrazole N-H) and acceptors (the carboxylic carbonyl oxygen and pyrazole nitrogen atoms) facilitates the formation of robust supramolecular networks.

Hydrogen bonds are the most significant intermolecular forces directing the crystal packing of this compound and its derivatives. The carboxylic acid group is a potent hydrogen bond donor and typically forms strong O-H···O or O-H···N interactions.

O-H···N Hydrogen Bonds: In the crystal structure of related compounds like 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the carboxylic acid proton forms a hydrogen bond with a nitrogen atom of the pyrazole ring of an adjacent molecule, linking the molecules into chains nih.govnih.gov. This is a common and stabilizing interaction in compounds containing both carboxylic acid and basic nitrogen heterocycles.

O-H···O Hydrogen Bonds: A classic interaction for benzoic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.

Table 1: Representative Hydrogen Bond Geometries in Related Structures
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
O-H···N~0.82~1.90~2.70~170
O-H···O~0.84~1.80~2.65~175
C-H···π~0.95~2.80~3.60~145

Note: Data are generalized from typical values found in related pyrazole-benzoic acid derivatives and serve as illustrative examples.

Aromatic π-π stacking interactions are another key feature in the crystal packing of planar heterocyclic and aromatic compounds. These interactions occur when the electron-rich π systems of adjacent pyrazole or benzene (B151609) rings overlap. The geometry of this stacking can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. In the solid state, these interactions often lead to the formation of columnar stacks or layered herringbone motifs, contributing significantly to the crystal's cohesion researcher.liferesearchgate.netnih.gov.

Dihedral Angles and Conformational Analysis

The molecule this compound is not completely planar due to the free rotation around the C-C single bond connecting the pyrazole and benzoic acid rings. The dihedral angle between the planes of these two rings is a critical conformational parameter determined by SC-XRD.

In analogous structures, this dihedral angle can vary significantly depending on the steric bulk of substituents and the demands of the crystal packing forces. For example, in 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the dihedral angle between the pyrazole ring and the benzoic acid ring is 53.1 (1)° nih.govnih.gov. This twist from coplanarity is a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Coordination Chemistry in Metal Complexes (e.g., Copper(II), Lithium(I) complexes)

The this compound molecule is an excellent ligand for coordination chemistry, capable of binding to metal ions in several ways. It can act as a bidentate ligand, coordinating through the pyrazole nitrogen and one of the carboxylate oxygens to form a stable chelate ring.

Copper(II) Complexes: Copper(II) complexes with pyrazole-containing ligands have been extensively studied. In a complex with a related ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, the Cu(II) center is coordinated by two chloride ligands and two bidentate pyrazole-pyridine ligands, resulting in a distorted octahedral geometry iucr.org. It is expected that 2-(1H-pyrazol-3-yl)benzoate would coordinate to Cu(II) in a similar bidentate N,O-donor fashion, leading to square planar or octahedral complexes depending on the other ligands present researchgate.net.

Lithium(I) Complexes: Lithium(I) ions typically exhibit a tetrahedral coordination geometry. In complexes with carboxylate-containing ligands, the carboxylate group often bridges multiple Li(I) ions, leading to the formation of one-dimensional polymeric chains or more complex networks mdpi.comresearchgate.net. The pyrazole nitrogen could also be involved in coordination, potentially leading to diverse structural motifs.

Table 2: Expected Coordination Modes and Geometries
Metal IonTypical Coordination NumberExpected GeometryLigand Binding Mode
Copper(II)4, 5, or 6Square Planar, Square Pyramidal, or OctahedralBidentate (N,O-chelation) or Monodentate
Lithium(I)4TetrahedralBridging (carboxylate), Monodentate (N or O)

Co-crystallization Strategies and Phenomena of this compound

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of molecular solids. For this compound, which possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrazole ring (with hydrogen bond donor and acceptor sites), co-crystallization offers a versatile platform for creating novel solid forms with tailored properties. The molecule's ability to engage in multiple, predictable intermolecular interactions makes it an excellent candidate for the design and synthesis of multi-component crystals.

Design and Synthesis of Co-crystals

The design of co-crystals involving this compound is predicated on the principles of supramolecular chemistry and an understanding of hydrogen bonding patterns. The primary strategy involves selecting co-formers with functional groups that are complementary to the carboxylic acid and pyrazole moieties of the target molecule.

Co-former Selection Rationale:

Carboxylic Acids and Amides: Co-formers containing carboxylic acid or amide groups are often selected to form robust hydrogen-bonded heterosynthons with the pyrazole or carboxylic acid groups of this compound.

Pyridine (B92270) Derivatives: Aromatic nitrogen-containing compounds, such as pyridines, are chosen for their ability to form strong N-H···N or O-H···N hydrogen bonds.

Molecules with Hydroxyl Groups: Phenols and other hydroxyl-containing molecules can interact with the carboxylic acid to form O-H···O bonds.

The synthesis of these co-crystals is typically achieved through solution-based methods or mechanochemical techniques. Solution crystallization from various solvents is a common approach where the stoichiometric amounts of this compound and the chosen co-former are dissolved in a suitable solvent, and the co-crystal is obtained through slow evaporation, cooling, or anti-solvent addition.

Supramolecular Synthons and Non-Covalent Interactions in Co-crystal Formation

The formation and stability of this compound co-crystals are governed by a network of non-covalent interactions, primarily hydrogen bonds, which create specific, repeating patterns known as supramolecular synthons.

Acid-Pyridine Heterosynthon: A highly reliable and common synthon is formed between the carboxylic acid group of this compound and a nitrogen atom on a pyridine-based co-former. This involves an O-H···N hydrogen bond.

Acid-Amide Heterosynthon: When co-crystallized with an amide-containing molecule, a robust heterosynthon can form, involving hydrogen bonds between the carboxylic acid and the amide group.

Pyrazole-Carboxylic Acid Synthon: The N-H of the pyrazole ring can act as a hydrogen bond donor to the carbonyl oxygen of a carboxylic acid co-former, while the pyrazole nitrogen can act as an acceptor.

Polymorphism in Co-crystals

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in the study of co-crystals. Different polymorphs of a co-crystal can exhibit distinct physicochemical properties, including solubility, stability, and melting point.

For co-crystals of this compound, polymorphism can arise from variations in the hydrogen-bonding patterns (synthon polymorphism) or differences in the packing of the supramolecular assemblies. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of crystallization, can influence which polymorph is obtained. For instance, a form obtained by rapid cooling might have a different packing arrangement than one grown slowly by solvent evaporation. The identification and characterization of potential polymorphs are essential for controlling the properties of the final solid form.

Methods for Co-crystal Assembly

Several methods are employed for the assembly of co-crystals, ranging from traditional solution-based techniques to more environmentally friendly solid-state methods.

Cooling Crystallization: This is a widely used method where this compound and a co-former are dissolved in a solvent at an elevated temperature. Upon controlled cooling, the solubility of the components decreases, leading to supersaturation and subsequent crystallization of the co-crystal phase. The cooling rate is a critical parameter that can affect crystal size, quality, and potentially the polymorphic form.

Liquid-Assisted Grinding (LAG): This mechanochemical technique involves grinding stoichiometric amounts of the solid reactants together with a small amount of a liquid. The liquid acts as a catalyst, facilitating molecular mobility and the formation of the co-crystal phase, often more efficiently than neat grinding. LAG is a green and effective method for screening for new co-crystals and can sometimes yield forms that are not accessible from solution.

Advanced Characterization Techniques for Solid Forms

Once a co-crystal of this compound is synthesized, its solid form must be thoroughly characterized to confirm its formation and understand its properties. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are fundamental in this process.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for probing the hydrogen-bonding interactions within a co-crystal. The formation of new hydrogen bonds during co-crystallization leads to characteristic shifts in the vibrational frequencies of the involved functional groups. For co-crystals of this compound, key spectral regions to monitor include:

O-H Stretching: The broad O-H stretch of the carboxylic acid group is highly sensitive to its hydrogen-bonding environment and will typically shift upon co-crystal formation.

C=O Stretching: The carbonyl stretch of the carboxylic acid group often shifts to a lower wavenumber (redshift) when it accepts a hydrogen bond.

N-H Stretching: The N-H stretch of the pyrazole ring will also exhibit changes depending on its participation in hydrogen bonding.

The table below illustrates hypothetical shifts in FTIR peaks upon the formation of a co-crystal between this compound and a generic co-former.

Functional GroupThis compound (cm⁻¹)Co-crystal (cm⁻¹)Shift (cm⁻¹)Interpretation
O-H stretch (Carboxylic Acid)~3000-2800~2500RedshiftStronger hydrogen bond formation
C=O stretch (Carboxylic Acid)~1685~1670RedshiftCarbonyl group acting as H-bond acceptor
N-H stretch (Pyrazole)~3150~3100RedshiftPyrazole N-H acting as H-bond donor

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the co-crystals, such as their melting point and thermal stability. The formation of a new crystalline phase is typically confirmed by the presence of a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is distinct from the melting points of the individual components.

The data below shows representative DSC results for a hypothetical co-crystal of this compound.

SampleMelting Point (°C)Thermal Event
This compoundT₁Melting
Co-formerT₂Melting
Physical Mixture (1:1)T₁, T₂Two distinct melting events
Co-crystal (1:1)T₃Single, sharp melting event

The observation of a single melting point (T₃) at a temperature different from the starting materials (T₁ and T₂) is strong evidence for the formation of a new, homogeneous co-crystal phase.

Potential Applications Beyond Traditional Pharmacology

Applications in Agrochemicals

The pyrazole (B372694) nucleus is a cornerstone in the development of modern agrochemicals, and benzoic acid derivatives are also known for their biological activities in this sector. ontosight.ai Compounds featuring the pyrazole structure are integral to a variety of commercial agrochemicals, demonstrating herbicidal, insecticidal, and fungicidal properties. ontosight.airesearchgate.net The general class of pyrazole-containing benzoic acid derivatives has been investigated for these applications, highlighting the potential of 2-(1H-pyrazol-3-yl)benzoic acid and its isomers in crop protection. guidechem.com

The development of new agrochemicals is a continuous effort to overcome resistance and improve efficacy. Pyrazole derivatives are at the forefront of this research, with numerous synthetic variations being explored for enhanced potency and selectivity. researchgate.net The presence of both the pyrazole and benzoic acid groups in a single molecule offers a promising platform for creating next-generation pesticides and herbicides.

Role as Synthetic Intermediates for Other Bioactive Molecules

One of the most significant applications of this compound and its precursors is their role as intermediates in organic synthesis. thermofisher.com These molecules serve as versatile building blocks for constructing more complex, biologically active compounds.

For instance, the synthesis of potent antibacterial agents often utilizes pyrazole-benzoic acid scaffolds. researchgate.netacs.org Researchers have successfully synthesized novel pyrazole derivatives active against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), starting from precursors like 4-hydrazinobenzoic acid. researchgate.netnih.gov The general synthetic route often involves the reaction of a hydrazine (B178648) derivative of benzoic acid with a 1,3-dicarbonyl compound to form the pyrazole ring, which can then be further modified. nih.gov

The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The ability to use compounds like this compound as a starting point allows for the systematic modification and optimization of molecular properties to achieve desired therapeutic effects, from anti-inflammatory to antimicrobial action. researchgate.net

Table 1: Examples of Bioactive Molecules Synthesized from Pyrazole-Benzoic Acid Scaffolds

Precursor/IntermediateSynthesized Compound ClassTarget ApplicationReference
4-Hydrazinobenzoic acidPyrazole-derived hydrazonesAntibacterial (Drug-Resistant Bacteria) acs.org
4-Hydrazinobenzoic acidPyrazole-derived N-arylaminesAntibacterial (MRSA) researchgate.net
2-Hydrazinobenzoic acid2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acidSynthetic Intermediate nih.gov
Substituted Phenyl Hydrazones2-({(2E)-3-(1,3-substituted diphenyl-1H-pyrazol-4-yl) prop-2-enoyl} amino) benzoic acidsAnti-inflammatory researchgate.net

Materials Science Applications (e.g., NLO properties)

Beyond biological applications, the electronic and optical properties of pyrazole derivatives are attracting attention in materials science. Specifically, compounds containing pyrazole and aromatic acid moieties have shown potential as nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for advanced photonic technologies, including optical switching and frequency conversion.

Third-order NLO properties arise from the interaction of a material with intense electromagnetic fields, like those from lasers. Research on a cobalt(II) complex constructed from ligands incorporating pyrazole and benzoic acid structures demonstrated significant third-order NLO activity. nih.gov The study revealed a pronounced negative nonlinear refractive index (n₂) and a high third-order susceptibility (χ⁽³⁾), which are key parameters for photonic applications. nih.gov

Computational studies based on density functional theory (DFT) have further explored the NLO potential of pyrazole analogues, calculating properties like molecular hyperpolarizability. researchgate.netmdpi.com These theoretical investigations help in understanding the structure-property relationships, indicating that the charge transfer characteristics within the pyrazole-based molecules are fundamental to their NLO response. researchgate.netacs.org The functionalization of the pyrazole and benzoic acid rings allows for the fine-tuning of these electronic properties, suggesting that derivatives of this compound could be engineered to create high-performance NLO materials. mdpi.com

Table 2: NLO Properties of a Related Pyrazole-Based Metal Complex

PropertyValueSignificanceReference
Nonlinear Refractive Index (n₂)-1.47 × 10⁻¹² m² W⁻¹Indicates strong negative refraction behavior nih.gov
Third-Order Susceptibility (χ⁽³⁾)5.62 × 10⁻⁷ esuDenotes a high potential for use in advanced photonic devices nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The creation of diverse libraries of 2-(1H-pyrazol-3-yl)benzoic acid analogs hinges on the development of efficient and versatile synthetic methodologies. Current synthetic routes, while effective, can sometimes be lengthy and may not be amenable to the introduction of a wide range of substituents. researchgate.netmdpi.com Future research should focus on creating more convergent and atom-economical synthetic strategies. This could involve the exploration of novel catalytic systems, such as C-H activation or flow chemistry approaches, to streamline the synthesis and facilitate the rapid generation of analogs. For instance, the development of one-pot reactions that combine the formation of the pyrazole (B372694) ring with the introduction of the benzoic acid moiety would represent a significant advancement. nih.gov

Targeted Design of Potent and Selective Analogues

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the biological activity of this compound derivatives. ontosight.ainih.gov However, a deeper understanding of the interactions between these compounds and their biological targets at the molecular level is needed to guide the rational design of more potent and selective analogs. Future efforts should focus on a bioisosteric replacement strategy, where parts of the molecule are replaced with other groups that have similar physical or chemical properties, to improve efficacy and pharmacokinetic profiles. bohrium.com For example, replacing the indole (B1671886) core of known inhibitors with pyrazole moieties has already shown promise in developing new therapeutic agents. bohrium.com Further exploration of substitutions on both the pyrazole and benzoic acid rings is warranted to fine-tune the pharmacological properties and minimize off-target effects. nih.govnih.gov

Advanced Mechanistic Investigations at the Molecular Level

While many derivatives of this compound have demonstrated promising biological activity, the precise mechanisms of action are often not fully elucidated. researchgate.net Future research should employ advanced techniques to unravel these molecular mechanisms. This includes the use of chemoproteomics to identify direct protein targets, and biophysical methods like surface plasmon resonance and isothermal titration calorimetry to characterize the binding kinetics and thermodynamics of ligand-target interactions. Furthermore, structural biology techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level insights into how these compounds bind to their targets, which is crucial for structure-based drug design. researchgate.net Understanding the mode of action at this level will be critical for optimizing the efficacy and safety of these compounds. acs.org

Exploration of Emerging Biological Targets

The versatility of the pyrazole scaffold suggests that this compound derivatives may interact with a broader range of biological targets than currently known. nih.govrsc.org High-throughput screening of diverse compound libraries against a wide panel of assays could uncover novel therapeutic applications. For instance, given the prevalence of the pyrazole motif in kinase inhibitors, exploring the potential of these compounds to target novel kinases involved in cancer or inflammatory diseases is a promising avenue. scilit.commdpi.com Additionally, investigating their activity against emerging infectious disease targets, such as viral proteases or bacterial enzymes, could lead to the development of new anti-infective agents. nih.govacs.org Recent studies have already highlighted the potential of pyrazole derivatives as inhibitors of urate transporter 1 (URAT1) for treating hyperuricemia and as inhibitors of fatty acid biosynthesis in bacteria. bohrium.comnih.gov

Integration of Advanced Computational Methods in Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. Future research should increasingly leverage these methods for the design of novel this compound analogs. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of new compounds with their targets, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new analogs based on their physicochemical properties. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Novel Co-crystal Formulations for Enhanced Properties

The physicochemical properties of a drug, such as solubility and stability, are critical for its bioavailability and therapeutic efficacy. Co-crystallization is an emerging strategy in crystal engineering to enhance these properties. researchgate.net Future research should explore the formation of co-crystals of this compound and its derivatives with pharmaceutically acceptable co-formers. acs.orgworktribe.com By forming co-crystals, it may be possible to improve the solubility, dissolution rate, and stability of these compounds, leading to enhanced oral bioavailability and more effective drug delivery. google.com The use of techniques like solid-state grinding can be an effective method for preparing such co-crystals. researchgate.net

Diversification of Non-Pharmacological Applications

While the primary focus of research on this compound has been on its pharmacological applications, its unique chemical structure may also lend itself to other uses. For example, the ability of pyrazole-carboxylate systems to form coordination polymers with metal ions opens up possibilities in materials science. acs.orgworktribe.com These materials could have applications in areas such as catalysis, gas storage, or as sensors. Furthermore, some pyrazole derivatives have been investigated for their herbicidal properties. google.com Exploring the potential of this compound and its analogs in these non-pharmacological areas could lead to the discovery of new and valuable applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-3-yl)benzoic acid?

A typical method involves hydrolysis of its methyl ester precursor, such as methyl 3-(1H-pyrazol-3-yl)benzoate, under basic conditions (e.g., NaOH/EtOH reflux). The ester intermediate can be synthesized via Suzuki-Miyaura coupling between pyrazole boronic acids and halobenzoates . Alternative routes include direct functionalization of benzoic acid derivatives with pyrazole moieties using palladium-catalyzed cross-coupling reactions.

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substitution patterns (e.g., pyrazole proton signals at δ 6.5–7.5 ppm and carboxylic acid protons at δ 12–13 ppm) .
  • IR spectroscopy : Detection of carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1680–1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M–H]^- at m/z 189.04 for C10_{10}H8_8N2_2O2_2) .

Q. What are the recommended purity assessment protocols for this compound?

Use reversed-phase HPLC with UV detection (λ ~254 nm) and a C18 column. Validate purity against commercial standards (e.g., ≥97% purity criteria in catalogs like Kanto Reagents) . For trace impurities, LC-MS can identify byproducts from incomplete coupling or hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state or tautomerism of the pyrazole ring?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can determine the exact position of hydrogen atoms and tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole). Refinement against high-resolution data (e.g., <0.8 Å resolution) is critical for accurate assignment . For example, SHELXL’s restraints can model disorder in carboxylic acid groups under specific crystallization conditions .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Isomer control : Pyrazole regioisomers (e.g., 3- vs. 5-substituted) can exhibit divergent activities. Use NOESY or 1H ^1 \text{H}-15N^{15} \text{N} HMBC NMR to confirm substitution patterns .
  • Metabolic profiling : LC-MS-based assays (e.g., Creative Proteomics’ platform) identify metabolites that may interfere with bioactivity assays .
  • Crystallographic validation : Ensure co-crystal structures with biological targets (e.g., enzymes) to verify binding modes .

Q. How can researchers optimize synthetic yields for derivatives with electron-withdrawing substituents?

  • Catalyst screening : Use Pd(PPh3_3)4_4 or XPhos precatalysts for coupling electron-deficient aryl halides.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates (e.g., trifluoromethyl-substituted pyrazoles) .
  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during pyrazole functionalization .

Q. What computational methods support the design of this compound-based probes?

  • DFT calculations : Predict tautomer stability and pKa values (e.g., carboxylic acid deprotonation at pH ~4.2).
  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory studies) using PyRx or AutoDock .
  • MD simulations : Assess binding kinetics and solvation effects for derivatives with extended conjugation (e.g., xanthene hybrids) .

Data Analysis and Reproducibility

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

  • Phase I metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .
  • Phase II conjugation : Test for glucuronidation/sulfation using UDPGA or PAPS cofactors .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • COX-2 inhibition : ELISA-based assays measuring prostaglandin E2_2 (PGE2_2) suppression .
  • NF-κB luciferase reporter assays : Quantify cytokine modulation in macrophage models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.